![molecular formula C11H13NOS B1529437 3-(1,3-Benzothiazol-2-yl)butan-2-ol CAS No. 1342123-07-2](/img/structure/B1529437.png)
3-(1,3-Benzothiazol-2-yl)butan-2-ol
Overview
Description
3-(1,3-Benzothiazol-2-yl)butan-2-ol is a useful research compound. Its molecular formula is C11H13NOS and its molecular weight is 207.29 g/mol. The purity is usually 95%.
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Biological Activity
3-(1,3-Benzothiazol-2-yl)butan-2-ol is a compound belonging to the benzothiazole family, which has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Synthesis
The compound's structure features a benzothiazole moiety, which is known for its significant role in medicinal chemistry. The synthesis of this compound typically involves the reaction of benzothiazole derivatives with appropriate alkylating agents under controlled conditions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has shown effectiveness against various cancer cell lines:
Cell Line | IC50 (μM) | Effect |
---|---|---|
A431 (skin cancer) | 6.46 | Inhibition of proliferation |
A549 (lung cancer) | 6.56 | Induction of apoptosis |
MDA-MB-231 (breast) | Not specified | Moderate inhibitory activity |
Research indicates that the compound may inhibit key signaling pathways involved in cancer progression, such as the AKT and ERK pathways, thus presenting a dual action of anti-inflammatory and anticancer effects .
Neuroprotective Effects
Benzothiazole derivatives have also been investigated for their neuroprotective properties. In particular, compounds similar to this compound have been noted for their ability to inhibit the interaction between amyloid beta peptide and alcohol dehydrogenase, which is crucial in Alzheimer's disease pathology . These compounds demonstrated significant inhibition with IC50 values in the low micromolar range.
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives is well-documented. For instance, compounds have been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in various assays . This anti-inflammatory action complements their anticancer properties, making them promising candidates for dual-action therapies.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in tumor growth and inflammation.
- Modulation of Signaling Pathways : By affecting pathways such as AKT and ERK, it can alter cell cycle progression and promote apoptosis.
- Interaction with Receptors : Benzothiazole derivatives often interact with specific receptors that mediate their biological effects.
Case Studies
Several case studies illustrate the efficacy of benzothiazole derivatives:
- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of various benzothiazole compounds on A431 and A549 cells, demonstrating that modifications to the benzothiazole structure could enhance activity .
- Neuroprotection Research : Another investigation focused on the inhibition of amyloid beta interactions by benzothiazole derivatives, highlighting their potential in treating neurodegenerative diseases .
Scientific Research Applications
Overview
3-(1,3-Benzothiazol-2-yl)butan-2-ol is a compound that has attracted considerable attention in various fields of scientific research due to its unique structural features and potential biological activities. This article explores its applications in pharmaceuticals, agrochemicals, and materials science, supported by case studies and data tables.
Pharmaceutical Applications
Research indicates that this compound exhibits significant potential as a therapeutic agent. Its applications include:
- Antimicrobial Activity: Studies have shown that the compound possesses antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics.
- Antifungal Properties: A notable study demonstrated that this compound effectively inhibits the growth of clinical strains of Candida, highlighting its relevance in antifungal drug development.
- Anticancer Activity: Investigations into its anticancer properties revealed that it can induce apoptosis in cancer cell lines, making it a candidate for further development in oncology .
Agrochemical Applications
The compound's biological activity extends to agricultural applications:
- Fungicides: Given its antifungal properties, this compound may be developed into a fungicide to protect crops from fungal infections.
Materials Science
The unique chemical structure of this compound opens avenues in materials science:
- Polymer Development: Its ability to act as a building block for polymers can lead to the creation of new functional materials with specific properties tailored for industrial applications.
Case Study 1: Antifungal Efficacy
A study conducted on the antifungal efficacy of this compound showed that it significantly inhibited the growth of Candida albicans and other pathogenic fungi. The results indicated that structural modifications could enhance its antifungal potency, suggesting pathways for optimizing its efficacy through chemical synthesis .
Case Study 2: Anticancer Activity
Research involving multiple cancer cell lines demonstrated that treatment with this compound led to a marked reduction in cell viability. The mechanism was linked to the induction of apoptosis and inhibition of proliferation pathways, supporting its potential as an anticancer agent .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-8,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIQXWOAAIBYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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